Unii-J2svs0I6YM

説明

科学的研究の応用

Nanoparticle Synthesis and Applications

Recent advancements in the liquid-phase syntheses of inorganic nanoparticles have been a focal point in chemical research, driven by the need for novel materials across various industries and technology sectors. This area explores the development of new semiconducting materials, which have revolutionized electronics from vacuum tubes to miniature chips, showcasing the synergy between scientific discovery and technological innovation (Cushing, Kolesnichenko, & O'Connor, 2004).

Education and Innovation in Scientific Research

The transformation of educational programs to support academic researchers in translating their findings into practical innovations emphasizes the importance of integrating scientific research with entrepreneurial and innovation skills. This approach aims to create socially beneficial businesses and innovations that address societal needs while fostering a culture of invention and entrepreneurship among STEM (Science, Technology, Engineering, and Mathematics) students (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Research Across Boundaries

The study of collaborative research across disciplinary and organizational boundaries highlights the benefits and challenges of multidisciplinary projects. This research found that projects involving multiple universities face coordination challenges but also offer unique opportunities for cross-disciplinary collaboration, which is essential for addressing complex scientific questions (Cummings & Kiesler, 2005).

University and Industry Research Collaborations

Exploring the dynamics of university-industry research collaborations provides insights into how these partnerships can drive innovation and technological development. Such collaborations are crucial for facilitating knowledge transfer, enhancing research impact, and contributing to economic growth, underscoring the role of geographical and technological proximity in fostering effective collaborations (D’Este, Guy, & Iammarino, 2013).

STEM Education and Project-Based Learning

Investigations into the impact of project-based learning (PjBL) in STEM education reveal its effectiveness in enhancing student engagement, critical thinking, and creativity. This approach provides students with hands-on experiences that bridge theoretical knowledge with practical application, preparing them for future careers in science and engineering (Tseng, Chang, Lou, & Chen, 2013).

作用機序

Target of Action

Unii-J2svs0I6YM, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary targets of this compound are the CD19 proteins present on the surface of B cells . These proteins play a crucial role in maintaining the normal function of B cells and are often overexpressed in certain types of cancers, such as mantle cell lymphoma .

Mode of Action

Brexucabtagene autoleucel works by employing a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to the CD19 proteins on cancer cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines that destroy the cancer cells .

Biochemical Pathways

It is known that the activation of car t cells leads to the release of various cytokines, which can have downstream effects on immune response and inflammation

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Brexucabtagene autoleucel are complex and can be influenced by various factors . As a CAR T cell therapy, it is administered directly into the patient’s bloodstream, bypassing the absorption phase typical of orally administered drugs . The distribution of the therapy is largely dependent on the ability of the modified T cells to migrate to the site of the tumor .

Result of Action

The primary result of the action of Brexucabtagene autoleucel is the destruction of cancer cells expressing the CD19 protein . This can lead to a reduction in tumor size and potentially, remission of the disease . The therapy can also cause side effects, including cytokine release syndrome, which is a systemic inflammatory response caused by the rapid release of cytokines from the activated car t cells .

Action Environment

The efficacy and stability of Brexucabtagene autoleucel can be influenced by various environmental factors. For instance, the presence of other immune cells, the physical characteristics of the tumor microenvironment, and the patient’s overall health status can all impact the effectiveness of the therapy . Furthermore, factors such as the patient’s age, the stage of the disease, and previous treatments can also affect the therapy’s efficacy .

特性

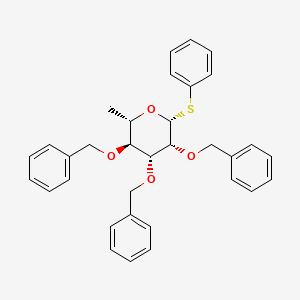

IUPAC Name |

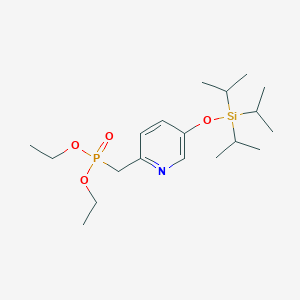

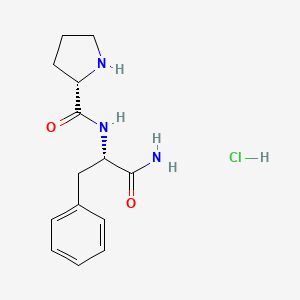

2-[4-[[6-(5-chloro-1-methylbenzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29ClN4O2/c1-4-7-30-36-31-20(2)16-23(32-35-27-18-24(34)14-15-28(27)37(32)3)17-29(31)38(30)19-21-10-12-22(13-11-21)25-8-5-6-9-26(25)33(39)40/h5-6,8-18H,4,7,19H2,1-3H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWCHFSVRKSVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=C(N5C)C=CC(=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-J2svs0I6YM | |

CAS RN |

885045-90-9 | |

| Record name | 4-((5-Chloro-1,7-dimethyl-2-propyl-1H,3H-(2,5-bibenzimidazol)-3-yl)methyl)(1,1-biphenyl)-2-carboxylic acid. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885045909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((5-CHLORO-1,7-DIMETHYL-2-PROPYL-1H,3H-(2,5-BIBENZIMIDAZOL)-3-YL)METHYL)(1,1-BIPHENYL)-2-CARBOXYLIC ACID. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2SVS0I6YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-(3',4',5'-triphenyl[1,1':2',1''-terphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B1494511.png)

![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)

![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)

![6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One](/img/structure/B1494569.png)